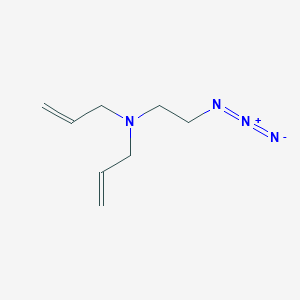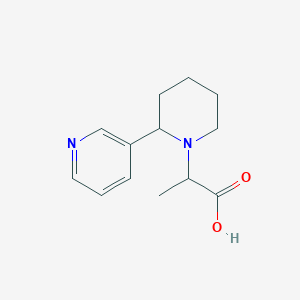![molecular formula C9H18N2O B1478956 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 2097985-51-6](/img/structure/B1478956.png)
3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Descripción general
Descripción
3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as 3a-MHC, is an organic compound with a wide range of applications in fields such as drug synthesis, biochemistry, and physiology. It is a bicyclic amine that is synthesized by a variety of methods, including condensation and reduction reactions. 3a-MHC has been studied extensively for its potential to act as an agonist or antagonist of various receptors, and its mechanism of action is still being investigated. In
Mecanismo De Acción
The mechanism of action of 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine is still being investigated. However, it is believed to act as an agonist or antagonist of various receptors, including opioid, dopamine, and serotonin receptors. It is thought to bind to these receptors and modulate their activity, resulting in a variety of effects. Additionally, this compound is thought to modulate the activity of enzymes and other proteins involved in signal transduction pathways, as well as modulate the activity of ion channels.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an agonist or antagonist of various receptors, resulting in a variety of biochemical and physiological effects. It has been shown to modulate the activity of opioid, dopamine, and serotonin receptors, resulting in a variety of effects, such as analgesia, sedation, and anxiolysis. Additionally, this compound has been shown to modulate the activity of enzymes and other proteins involved in signal transduction pathways, resulting in a variety of effects, such as modulation of cell growth and differentiation. Finally, this compound has been shown to modulate the activity of ion channels, resulting in a variety of effects, such as modulation of cell membrane potential and ion flux.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine in laboratory experiments include its ability to act as an agonist or antagonist of various receptors, its ability to modulate the activity of enzymes and other proteins involved in signal transduction pathways, and its ability to modulate the activity of ion channels. Additionally, this compound is relatively easy to synthesize, making it an attractive option for many laboratory experiments.
The limitations of using this compound in laboratory experiments include its potential to cause undesired side effects, such as sedation and anxiolysis, and its potential to interact with other drugs and compounds. Additionally, this compound is relatively expensive to synthesize, making it an unattractive option for many laboratory experiments.
Direcciones Futuras
The potential future directions for 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine research include the development of new synthesis methods, the development of new compounds with similar effects, the development of new applications in scientific research, and the development of new therapeutic strategies. Additionally, further research could be conducted to investigate the mechanism of action of this compound, to identify potential side effects, and to explore the potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research. It has been studied for its potential to act as an agonist or antagonist of various receptors, including opioid, dopamine, and serotonin receptors. It has also been studied for its ability to modulate the activity of enzymes and other proteins involved in signal transduction pathways. In addition, this compound has been studied for its potential to act as a ligand for G-protein coupled receptors, and its ability to modulate the activity of ion channels.
Propiedades
IUPAC Name |
3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-12-7-9-4-2-3-8(9)5-11(10)6-9/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSOFTYQTQPSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)

![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)
![3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478883.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)
![3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478887.png)
![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)
![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)
![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)
![(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478896.png)